2-fluoro-5-(pentafluoroethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-5-(pentafluoroethoxy)pyridine: is a fluorinated pyridine derivative with the molecular formula C7H3F6NO and a molecular weight of 231.1 g/mol . This compound is characterized by the presence of both fluorine and pentafluoroethoxy groups attached to a pyridine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(pentafluoroethoxy)pyridine can be achieved through various methods. One common approach involves the diazotization of substituted 2-aminopyridines followed by fluorination . The reaction typically employs sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) as the fluorinating agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-(pentafluoroethoxy)pyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing fluorine atoms makes the pyridine ring less reactive towards electrophiles, but it can still undergo EAS under specific conditions.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in the presence of strong bases.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Requires strong electrophiles such as sulfur trioxide (SO3) or nitronium ion (NO2+) .
Nucleophilic Substitution: Typically involves sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Electrophilic Aromatic Substitution: Substituted pyridines with various functional groups depending on the electrophile used.
Nucleophilic Substitution: Products with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
2-fluoro-5-(pentafluoroethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(pentafluoroethoxy)pyridine involves its interaction with molecular targets through electrophilic and nucleophilic reactions . The electron-withdrawing fluorine atoms influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSCEIVOTVOCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.